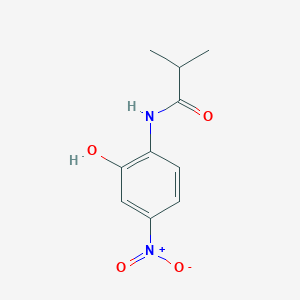
N-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide: is an organic compound with a complex structure that includes a hydroxyl group, a methyl group, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-5-methylphenylamine with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve continuous synthesis techniques to optimize yield and purity. For example, the use of hydrogenation catalysts such as Cu/γ-Al2O3 can enhance the selectivity and efficiency of the reaction . Reaction parameters like temperature, pressure, and liquid hourly space velocity are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for electrophilic substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It has been shown to protect against oxidative stress by scavenging free radicals .
Medicine: The compound is investigated for its neuroprotective effects. It activates the ATF6 arm of the unfolded protein response, which helps in maintaining protein homeostasis in cells under stress .
Industry: In the industrial sector, this compound is used as a UV stabilizer in polymers and coatings to prevent degradation from ultraviolet radiation .
Mecanismo De Acción
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide involves its metabolic activation to form electrophilic species that covalently modify target proteins. For instance, it activates the ATF6 pathway by modifying protein disulfide isomerases (PDIs), leading to the induction of protective genes like BiP . This modification helps in restoring endoplasmic reticulum proteostasis under stress conditions.
Comparación Con Compuestos Similares
N-(2-hydroxy-5-methylphenyl)benzenepropanamide (AA147): Known for its neuroprotective properties and activation of the NRF2 oxidative stress response.
2-(2-hydroxy-5-methylphenyl)-1H-benzimidazole: Used in coordination chemistry and has applications in catalysis.
Uniqueness: N-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide stands out due to its specific activation of the ATF6 pathway, which is not commonly observed in similar compounds. This unique mechanism makes it a valuable compound for research in neuroprotection and stress response pathways.
Propiedades
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-5-6-10(14)9(7-8)13-11(15)12(2,3)4/h5-7,14H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJHBHZUNYDSAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(6-Methyl-2-phenylpyrimidin-4-yl)thio]acetic acid](/img/structure/B7841634.png)
![{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B7841640.png)



![1-[3-(Isobutyrylamino)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B7841676.png)







